4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C5H8F2N2O. It is a derivative of pyrrolidinone, a five-membered lactam ring, and contains both amino and difluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,3-difluoro-1-methylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluoro-1-methylpyrrolidin-2-one with ammonia or an amine source to introduce the amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the difluoromethyl group .
Scientific Research Applications
4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrrolidinone derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3,3-difluoro-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrrolidin-2-one: Lacks the difluoromethyl group, which may affect its stability and biological activity.
3,3-Difluoro-1-methylpyrrolidin-2-one: Lacks the amino group, which may reduce its ability to form hydrogen bonds with biological molecules.
Uniqueness
4-Amino-3,3-difluoro-1-methylpyrrolidin-2-one is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, bioavailability, and potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C5H8F2N2O |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-amino-3,3-difluoro-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H8F2N2O/c1-9-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3 |
InChI Key |
BOOIBHRXNBKVNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1=O)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.